

An In-depth Technical Guide to the Salt Metathesis Synthesis of Tributyltin Azide

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Compound of Interest

Compound Name: Tributyltin azide

Cat. No.: B092828

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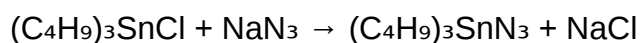
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of **tributyltin azide** via a salt metathesis reaction. **Tributyltin azide** is a vital organotin reagent used in organic synthesis, particularly for the creation of tetrazoles, which are key intermediates in the development of pharmaceuticals like angiotensin II receptor antagonists. The primary and most direct method for its preparation is the nucleophilic substitution reaction between tributyltin chloride and an alkali metal azide, typically sodium azide[1][2].

Reaction Principle: Salt Metathesis

The synthesis is a classic salt metathesis reaction, also known as a double displacement reaction, where the azide anion (N_3^-) from sodium azide displaces the chloride anion from the tributyltin chloride precursor. The formation of a stable salt byproduct, sodium chloride, which often precipitates from the reaction medium, helps drive the reaction to completion.

General Reaction Scheme:



Physicochemical and Spectroscopic Data

Accurate characterization of the final product is critical. The following tables summarize key quantitative data for **tributyltin azide**.

Table 1: Physical and Chemical Properties of **Tributyltin Azide**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₇ N ₃ Sn	[3]
Molar Mass	332.08 g/mol	[1][3]
Appearance	Colorless to light yellow liquid or white solid	[1]
Density	1.212 g/mL	[1]
Boiling Point	120 °C at 0.2 mmHg	[1]
CAS Number	17846-68-3	[1][3]
Assay (Purity)	≥95.0%	[4]

Table 2: Spectroscopic Data for **Tributyltin Azide**

Spectroscopic Technique	Characteristic Peaks / Signals	Reference
FTIR (Neat/Film)	~2056 - 2128 cm ⁻¹ (strong, sharp, characteristic azide N≡N stretch)	[4][5]
¹ H NMR (CDCl ₃)	Signals corresponding to the 27 protons of the three butyl groups. Expected chemical shifts would be in the typical aliphatic region for butyl groups attached to tin.	[6][7]
¹³ C NMR (CDCl ₃)	Four distinct signals for the butyl group carbons.	[7]

Note: While specific, published NMR spectra for **tributyltin azide** are not readily available in the provided search results, the characterization would rely on the appearance of the distinct

butyl group signals and the disappearance of the starting tributyltin chloride signals.

Experimental Protocols

Two common protocols for the synthesis of **tributyltin azide** are presented below, differing primarily in the solvent system and reaction temperature. The choice of method may depend on available equipment, desired reaction time, and scale.

Protocol 1: Synthesis in a Biphasic Water/Dichloromethane System

This method is advantageous due to its mild conditions and high reported yield.

Methodology Summary:

Parameter	Value	Reference
Reactants	Tributyltin chloride, Sodium azide	[8]
Stoichiometry (NaN ₃)	~1.05 equivalents	[8]
Solvent	Deionized Water / Dichloromethane	[8]
Temperature	8 °C	[8]
Reaction Time	2 hours	[8]
Reported Yield	91.8%	[8]

Detailed Procedure:[8]

- Preparation: In a reaction vessel equipped with a magnetic stirrer and cooling bath, prepare a solution of sodium azide (e.g., 4.10 g, 63.0 mmol) in deionized water (13 mL).
- Reaction: Cool the sodium azide solution to 8 °C using an ice bath.
- Addition: Add tributyltin chloride (e.g., 17.1 mL, ~60.0 mmol) dropwise to the stirred aqueous solution while maintaining the temperature at 8 °C.

- **Stirring:** Continue stirring the biphasic mixture vigorously at 8 °C for 2 hours.
- **Work-up (Extraction):** Add dichloromethane (38 mL) to the reaction mixture and stir for an additional 5 minutes. Transfer the mixture to a separatory funnel and separate the organic phase.
- **Washing:** Wash the aqueous phase with an additional portion of dichloromethane (13 mL). Combine the organic phases.
- **Purification:** Wash the combined organic layers sequentially with a 10% aqueous NaCl solution (13 mL) and deionized water (13 mL).
- **Drying & Isolation:** Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield **tributyltin azide** as an oily product.

Protocol 2: Synthesis in N,N-Dimethylformamide (DMF)

This protocol uses a higher temperature and an organic solvent to facilitate the reaction.

Methodology Summary:

Parameter	Value	Reference
Reactants	Tributyltin chloride, Sodium azide	[2]
Stoichiometry (NaN ₃)	~2.4 equivalents	[2]
Solvent	N,N-Dimethylformamide (DMF)	[2]
Temperature	70 °C	[2]
Reaction Time	12 hours	[2]
Purification	Silica Gel Column Chromatography	[2]

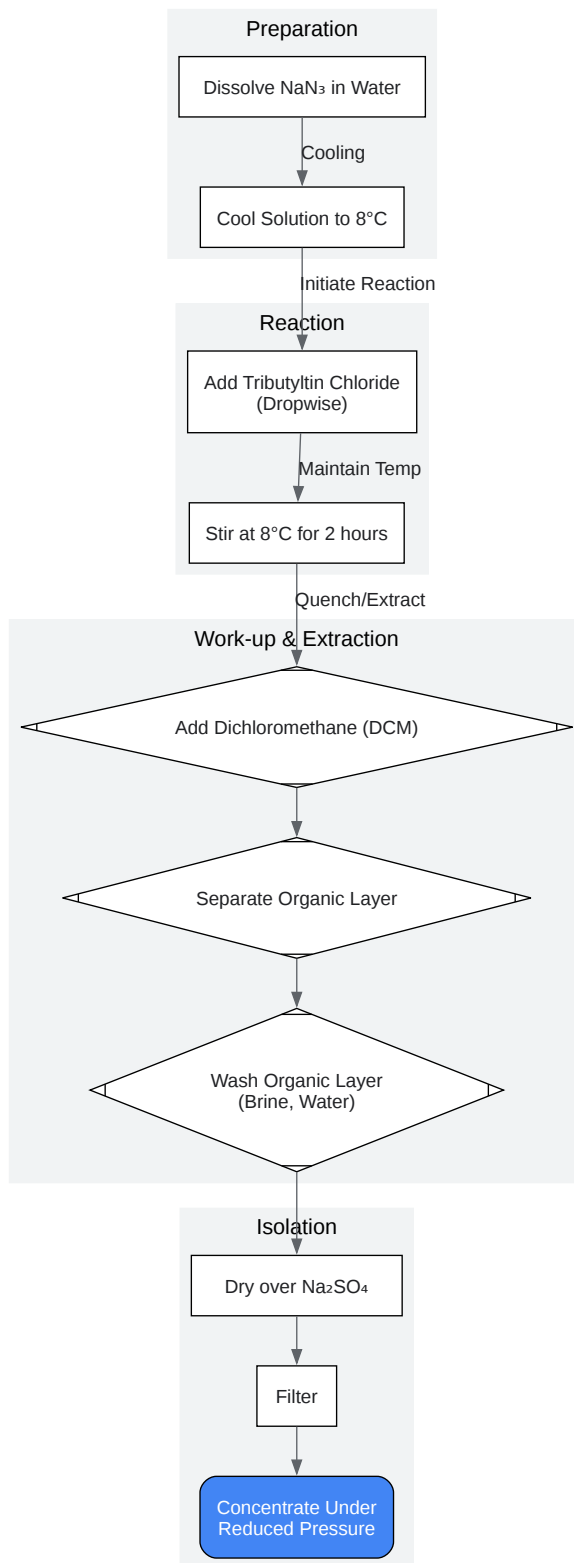
Detailed Procedure:[\[2\]](#)

- Preparation: To a three-necked flask equipped with a condenser and nitrogen inlet, add tributyltin chloride (e.g., 5 mmol) and sodium azide (e.g., 12 mmol).
- Reaction: Add DMF (20 mL) to the flask under a nitrogen atmosphere. Heat the mixture to 70 °C and stir for 12 hours.
- Cooling & Quenching: After the reaction period, allow the mixture to cool to room temperature. Pour the reaction mixture into deionized water (30 mL).
- Work-up (Extraction): Extract the aqueous mixture with diethyl ether (3 x 20 mL).
- Washing: Wash the combined organic layers with saturated brine solution (3 x 20 mL).
- Drying: Dry the organic phase over anhydrous magnesium sulfate.
- Isolation & Purification: Filter the solution and evaporate the solvent. Purify the crude product using silica gel column chromatography (eluent: petroleum ether/dichloromethane, 20:1 v/v) to obtain the final product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **tributyltin azide** via the aqueous salt metathesis protocol.

Workflow for Tributyltin Azide Synthesis

[Click to download full resolution via product page](#)Caption: General workflow for the aqueous synthesis of **tributyltin azide**.

Safety and Handling

Critical Safety Notice: Organotin compounds, including tributyltin derivatives, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles[1][9]. Tributyltin chloride has a powerful odor and can cause skin rashes[5]. Azide compounds are potentially explosive and should be handled with care, avoiding contact with acids (which can generate highly toxic hydrazoic acid) and heavy metals. Due to the high toxicity, traditional offline analysis should be minimized where possible, with online spectroscopic methods like FTIR/Raman being a safer alternative for reaction monitoring[10].

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